molecular formula C15H14ClNO3 B12579246 Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-3-methoxy- CAS No. 610320-58-6

Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-3-methoxy-

Cat. No.: B12579246
CAS No.: 610320-58-6
M. Wt: 291.73 g/mol
InChI Key: CLHKDIZPHVXESB-UHFFFAOYSA-N
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Description

The compound "Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-3-methoxy-" features a benzamide core (C₆H₅CONH-) with three distinct substituents:

  • A (4-chlorophenyl)methyl group attached to the amide nitrogen.
  • 2-hydroxy (-OH) and 3-methoxy (-OCH₃) groups on the benzene ring.

Properties

CAS No.

610320-58-6

Molecular Formula

C15H14ClNO3

Molecular Weight

291.73 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-hydroxy-3-methoxybenzamide

InChI

InChI=1S/C15H14ClNO3/c1-20-13-4-2-3-12(14(13)18)15(19)17-9-10-5-7-11(16)8-6-10/h2-8,18H,9H2,1H3,(H,17,19)

InChI Key

CLHKDIZPHVXESB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1O)C(=O)NCC2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Acylation Using 4-Chlorobenzoyl Chloride and Amines

A closely related method described in a Russian patent (RU2414462C1) for preparing 4-chloro-N-(2-morpholinoethyl)benzamide involves:

  • Dropwise addition of 4-chlorobenzoyl chloride to a solution of the amine (e.g., 2-morpholinoethylamine) in pyridine at low temperature with stirring.
  • Stirring overnight at room temperature to complete the reaction.
  • Evaporation of the reaction mixture to dryness.
  • Addition and distillation of toluene to remove residual solvents.
  • Extraction with methylene chloride and aqueous sodium hydroxide to separate the product base from hydrochloride salts.
  • Drying and recrystallization from isopropanol to obtain the pure benzamide derivative.

This method achieves a yield of 76% with a melting point of 137 °C. An improved variant eliminates pyridine, uses water-immiscible organic solvents like methylene chloride or chloroform, and replaces the solvent with non-polar solvents (hexane, heptane, cyclohexane) to precipitate the product, increasing yield to 95% and improving purity without recrystallization.

Protection and Functional Group Manipulation

In the synthesis of related benzamide derivatives with hydroxy and methoxy substituents on the aromatic ring, protection of reactive groups is often necessary. For example, a process described in WO2003106440A2 involves:

  • Protection of hydroxy groups using tert-butoxycarbonyl (Boc) groups.
  • Alkylation of protected intermediates in inert solvents with bases.
  • Hydrolysis of esters or protected groups under basic conditions (e.g., sodium hydroxide in ethanol).
  • Neutralization with acids (e.g., hydrogen chloride) to obtain the final benzamide derivative.

This approach allows for high yields (>90%) and purity by controlling side reactions and protecting sensitive functional groups during synthesis.

Reaction Conditions and Solvent Choices

Step Conditions/Details Purpose/Outcome
Acylation 4-chlorobenzoyl chloride + amine in pyridine or water-immiscible solvent, stirring at room temp or cooled Formation of amide bond
Solvent evaporation Evaporation to dryness, addition of toluene, distillation Removal of residual solvents
Extraction Methylene chloride extraction, washing with aqueous NaOH Separation of product base from hydrochloride salt
Drying Sodium sulfate drying Removal of water from organic layer
Recrystallization Isopropanol or non-polar solvents (hexane, heptane) Purification and isolation of pure product
Protection/deprotection Boc protection, alkylation, hydrolysis in ethanol with NaOH Functional group management for substituted benzamides

Research Findings and Yield Optimization

  • The use of water-immiscible organic solvents without acid binders prevents formation of hydrochloride salts that precipitate prematurely, allowing better control of product isolation and higher yields (up to 95%).
  • Avoiding pyridine reduces complexity and improves product quality.
  • Protection strategies (e.g., Boc groups) enable selective functionalization of hydroxy and methoxy groups, improving yield and purity in multi-step syntheses.
  • Reaction times can be shortened by optimizing solvent and base choices, with stirring overnight at room temperature being sufficient for complete acylation in many cases.

Summary Table of Preparation Methods

Method ID Starting Materials Solvent(s) Key Steps Yield (%) Notes
M1 4-chlorobenzoyl chloride + amine Pyridine, toluene, methylene chloride Dropwise addition, stirring overnight, extraction, recrystallization 76 Classic method with pyridine
M2 4-chlorobenzoyl chloride + amine Methylene chloride, hexane/heptane Reaction in water-immiscible solvent, base neutralization, solvent replacement, filtration 95 Improved method, no pyridine, higher yield
M3 Protected hydroxybenzoic acid derivatives Ethanol, inert solvents Boc protection, alkylation, hydrolysis, neutralization >90 For substituted benzamides with hydroxy/methoxy groups

Additional Notes on Structural Considerations

  • The presence of hydroxy and methoxy groups on the benzamide ring requires careful control of reaction conditions to avoid side reactions.
  • Protection of hydroxy groups (e.g., Boc protection) is a common strategy to improve selectivity and yield.
  • The 4-chlorophenyl substituent is introduced via the benzoyl chloride derivative, which reacts with the amine to form the amide bond.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-3-methoxy- can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Hydrogen gas (H2) with palladium catalyst, sodium borohydride (NaBH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of a nitro group would yield an amine.

Scientific Research Applications

Anticancer Research

Benzamide derivatives have been explored for their anticancer properties. A study highlighted the synthesis of benzamide-type compounds that target specific proteins involved in cancer progression, such as BRD4 and HDAC6. These compounds demonstrated significant potential as degraders in proteolysis-targeting chimera (PROTAC) design, enhancing selectivity and stability compared to traditional ligands .

Neuropharmacology

Research has indicated that benzamide derivatives can act as dopamine receptor imaging agents. The synthesis of enantiomers of benzamide has been utilized in developing radiopharmaceuticals for dopamine D-2 receptor imaging, which is crucial for diagnosing neurological disorders .

Anti-inflammatory Agents

Benzamide compounds have shown promise as p38α MAP kinase inhibitors, which are important in treating inflammatory diseases. These compounds have been evaluated for their efficacy in reducing inflammation through modulation of key signaling pathways .

Case Studies

StudyFocusFindings
Gowda et al., 2009Structure-Activity RelationshipInvestigated the solid-state structures of various benzamides, noting significant interactions between functional groups that enhance biological activity .
PMC2968167Anticancer ActivityIdentified novel benzamide derivatives that effectively inhibit cancer cell proliferation by targeting specific oncogenic pathways .
Bioorganic & Medicinal Chemistry LettersAnti-inflammatorySynthesized and evaluated benzamide derivatives as selective inhibitors of p38 MAP kinase, demonstrating substantial anti-inflammatory effects in vitro .

Pharmacological Insights

The pharmacological profile of benzamide derivatives indicates their potential use in various therapeutic areas:

  • Antitumor Activity : Compounds have been shown to induce apoptosis in cancer cells.
  • Neuroprotective Effects : Certain derivatives exhibit neuroprotective properties, making them candidates for treating neurodegenerative diseases.
  • Anti-diabetic Properties : Some benzamides are being investigated for their ability to enhance glucose uptake in hepatocytes, suggesting a role in diabetes management .

Mechanism of Action

The mechanism of action of Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-3-methoxy- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Benzamide Derivatives

Structural Variations and Functional Groups

Key structural differences among selected benzamide derivatives are summarized below:

Table 1: Structural Comparison of Benzamide Derivatives

Compound Name (Reference) Benzamide Ring Substituents Amide N-Substituent Molecular Weight (g/mol) Notable Functional Groups
Target Compound 2-hydroxy, 3-methoxy (4-chlorophenyl)methyl ~291.7* -OH, -OCH₃, -Cl
4-Chloro-N-(4-methoxyphenyl)-3-nitro (E1) 4-chloro, 3-nitro 4-methoxyphenyl ~306.7* -NO₂ (electron-withdrawing), -Cl
N-(4-chlorophenyl)-3-methoxy (E2) 3-methoxy 4-chlorophenyl ~247.7* -Cl (lipophilic)
N-(4-fluorophenyl)-3-methoxy (E7) 3-methoxy 4-fluorophenyl 245.25 -F (electronegative)
3-Chloro-N-(4-methoxyphenyl) (E10) 3-chloro 4-methoxyphenyl ~265.7* -Cl, -OCH₃

*Calculated based on molecular formulas derived from structural data.

Physicochemical Properties
  • Hydroxy and Methoxy Groups : The target compound’s 2-hydroxy group enhances polarity and hydrogen-bonding capacity compared to analogs lacking -OH (e.g., E2, E7, E10). This may improve aqueous solubility but reduce membrane permeability .
  • Chlorine vs. Fluorine : The (4-chlorophenyl)methyl group in the target compound increases lipophilicity relative to E7’s 4-fluorophenyl group. Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may alter binding interactions in biological systems .
  • This contrasts with the electron-donating methoxy group in the target compound .
Research Findings and Implications
  • Substituent Position Effects : The 3-methoxy group in E2 and E7 is associated with moderate logP values (indicative of balanced lipophilicity), whereas the target compound’s 2-hydroxy group may lower logP, favoring solubility .
  • Halogenated Derivatives : Chlorine-substituted benzamides (e.g., E2, E10) are frequently studied for antimicrobial or anticancer activities due to enhanced membrane penetration and target affinity. The target compound’s (4-chlorophenyl)methyl group could similarly augment these properties .
  • Bulkier groups may increase metabolic stability but also pose synthetic challenges .

Biological Activity

Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-3-methoxy- (commonly referred to as Benzamide derivative ) is particularly notable for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-3-methoxy- can be summarized as follows:

  • Molecular Formula : C15H14ClNO3
  • Molecular Weight : 287.73 g/mol
  • IUPAC Name : N-[(4-chlorophenyl)methyl]-2-hydroxy-3-methoxybenzamide

This compound features a chlorophenyl group, hydroxyl group, and methoxy group, which contribute to its biological activities.

Antiviral Activity

Recent research has indicated that benzamide derivatives exhibit antiviral properties. Specifically, a derivative of Benzamide containing a 4-chlorophenyl group has shown promising results against Hepatitis B virus (HBV). In vitro studies demonstrated that this compound increases intracellular levels of APOBEC3G (A3G), which plays a crucial role in inhibiting HBV replication. The derivative was tested in both HepG2.2.15 cells and a duck HBV model, showing effectiveness against wild-type and drug-resistant strains of HBV .

Antimicrobial Activity

The antimicrobial efficacy of benzamide derivatives has also been documented. A study highlighted the synthesis and evaluation of various benzamide compounds, revealing significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of cell wall synthesis .

Case Studies

  • Anti-HBV Activity Study :
    • Objective : To evaluate the antiviral effects of Benzamide derivatives against HBV.
    • Methodology : In vitro assays were conducted using HepG2.2.15 cells to assess the impact on viral replication.
    • Findings : The compound significantly reduced HBV replication by enhancing A3G levels within infected cells .
  • Antimicrobial Efficacy Assessment :
    • Objective : To determine the antimicrobial properties of synthesized benzamide derivatives.
    • Methodology : Various strains of bacteria were treated with different concentrations of the benzamide compounds.
    • Findings : Significant inhibition zones were observed against multiple bacterial strains, indicating strong antimicrobial potential .

Research Findings Summary Table

Activity TypeCompound TestedMethodologyKey Findings
AntiviralBenzamide derivative (IMB-0523)In vitro (HepG2.2.15 cells)Reduced HBV replication; increased A3G levels
AntimicrobialVarious benzamide derivativesBacterial inhibition assaysSignificant inhibition against Gram-positive/negative bacteria

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